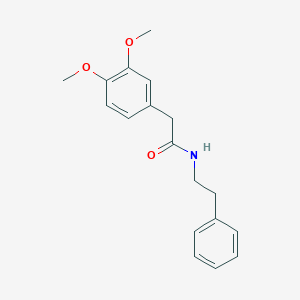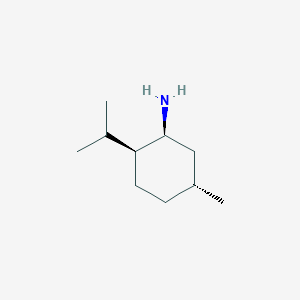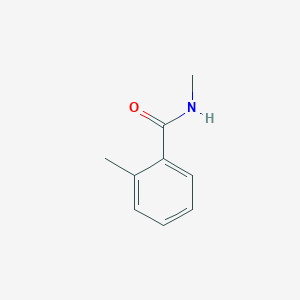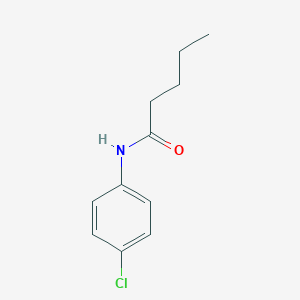
N-sec-Butylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-sec-Butylbenzenesulfonamide (NBBS) is an organic compound that belongs to the sulfonamide family. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. NBBS has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and material science.
Scientific Research Applications
N-sec-Butylbenzenesulfonamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug carrier and in the treatment of cancer. In agriculture, this compound has been used as a plant growth regulator and as a fungicide. In material science, this compound has been employed as a plasticizer and as a corrosion inhibitor.
Mechanism of Action
The exact mechanism of action of N-sec-Butylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of COX enzymes, as well as the production of nitric oxide and reactive oxygen species. In vivo studies have shown that this compound reduces inflammation, pain, and fever in animal models. This compound has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-sec-Butylbenzenesulfonamide is its low toxicity and favorable safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for research on N-sec-Butylbenzenesulfonamide. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of research is the investigation of this compound as a potential treatment for cancer. Additionally, this compound has shown promise as a plant growth regulator, and further research is needed to explore its potential use in agriculture.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its low toxicity and favorable safety profile make it an attractive candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and to explore its potential in different fields.
Synthesis Methods
N-sec-Butylbenzenesulfonamide can be synthesized by the reaction of sec-butylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by acidification. The overall reaction can be represented as follows:
properties
CAS RN |
23705-41-1 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-9(2)11-14(12,13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
InChI Key |
OTERCKKGWQONJU-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)

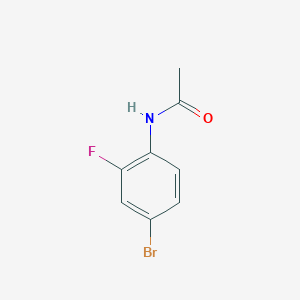

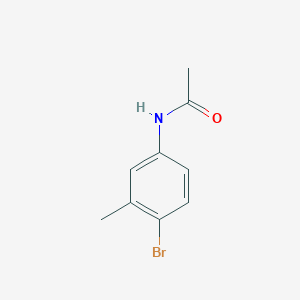
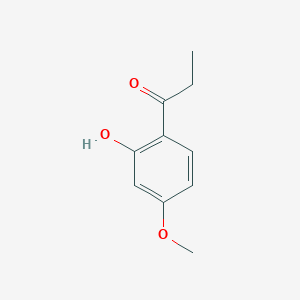
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)

